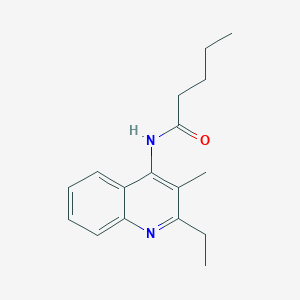
N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea (DHTU) is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DHTU belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities, including antitumor, antidiabetic, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been found to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been shown to induce cell cycle arrest, apoptosis, and autophagy. N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has also been found to inhibit the migration and invasion of cancer cells. In animal models of diabetes, N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has also been shown to reduce oxidative stress and inflammation in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea is also stable under various pH and temperature conditions, which makes it suitable for in vitro and in vivo studies. However, N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea. One potential direction is to investigate the combination of N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea with other anticancer agents to enhance its antitumor effects. Another direction is to explore the use of N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea as a potential therapeutic agent in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea derivatives with improved pharmacokinetic properties may enhance its clinical application.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been found to exhibit antiproliferative effects on several cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In addition, N-(2,4-dimethoxyphenyl)-N'-(3-hydroxypropyl)thiourea has been investigated for its potential as an antidiabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-16-9-4-5-10(11(8-9)17-2)14-12(18)13-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJZEBZYFJPNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3-hydroxypropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4760620.png)

![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4760631.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)


![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4760675.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)
![dimethyl 3-methyl-5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4760686.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4760699.png)
